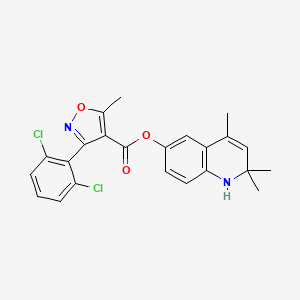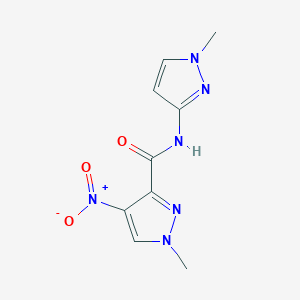
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and isoxazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include:
Quinoline Synthesis: Starting materials such as aniline derivatives and ketones are subjected to cyclization reactions.
Isoxazole Synthesis: The formation of the isoxazole ring often involves the reaction of nitrile oxides with alkenes or alkynes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4-Trimethyl-1H-quinolin-6-yl phenylmethanesulfonate
- 2,2,4-Trimethyl-1H-quinolin-6-yl naphthalene-2-sulfonate
Uniqueness
Compared to similar compounds, 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate stands out due to its unique combination of structural features, which contribute to its distinct chemical properties and potential applications. The presence of both quinoline and isoxazole rings, along with specific substituents, makes it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C23H20Cl2N2O3 |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C23H20Cl2N2O3/c1-12-11-23(3,4)26-18-9-8-14(10-15(12)18)29-22(28)19-13(2)30-27-21(19)20-16(24)6-5-7-17(20)25/h5-11,26H,1-4H3 |
InChI Key |
YPWSVPXYUJWHPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)Cl)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-bromo-5-(5-bromofuran-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B10956820.png)
![5-(4-fluorophenyl)-4-methyl-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaen-7-one](/img/structure/B10956823.png)
![ethyl 6-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B10956830.png)
![4-{[(E)-(3-methoxyphenyl)methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10956831.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B10956838.png)
![N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B10956846.png)
![(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)[4-(2-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10956857.png)
![6-methyl-2-nitro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one](/img/structure/B10956872.png)
![4-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956886.png)
![ethyl 4-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)carbamothioyl]amino}benzoate](/img/structure/B10956887.png)

![(2E)-2-{[5-phenyl-2-(piperidin-1-yl)furan-3-yl]methylidene}hydrazinecarbothioamide](/img/structure/B10956899.png)
![N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10956900.png)
![(2E)-N-[2-(1H-indol-3-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B10956901.png)
